Propineb-oxadixyl mixt.
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Overview
Description
Propineb-oxadixyl mixture is a combination of two fungicides: propineb and oxadixyl. Propineb is a protectant foliar-applied fungicide with long residual activity and belongs to the dithiocarbamate group of compounds. It is used to control various fungi, especially Oomycetes, Ascomycetes, Basidiomycetes, and Fungi imperfecti . Oxadixyl is a systemic fungicide that belongs to the acylalanine group and is effective against Oomycetes . The combination of these two fungicides provides a broad spectrum of activity and enhances the efficacy of disease control in crops.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propineb is synthesized by reacting carbon disulfide with ethylene diamine to form ethylene bis(dithiocarbamate), which is then reacted with zinc sulfate to produce propineb . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Oxadixyl is synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with hydroxylamine to produce oxadixyl . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of propineb involves large-scale synthesis using the same chemical reactions as described above, but with optimized conditions for higher yield and purity. The process includes steps such as filtration, drying, and milling to obtain the final product in the desired form .
Oxadixyl is produced industrially through a similar multi-step process, with optimization for large-scale production. The process includes purification steps such as crystallization and drying to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Propineb undergoes hydrolysis in the presence of water, leading to the formation of ethylene bis(dithiocarbamate) and zinc ions . It can also undergo oxidation and reduction reactions under specific conditions.
Oxadixyl undergoes hydrolysis to form its active metabolites, which are responsible for its fungicidal activity . It can also undergo oxidation and reduction reactions, depending on the environmental conditions.
Common Reagents and Conditions: Common reagents used in the reactions of propineb include water, acids, and bases for hydrolysis and oxidation-reduction reactions . For oxadixyl, common reagents include water and various oxidizing and reducing agents .
Major Products Formed: The major products formed from the hydrolysis of propineb are ethylene bis(dithiocarbamate) and zinc ions . For oxadixyl, the major products formed from hydrolysis are its active metabolites .
Scientific Research Applications
Propineb-oxadixyl mixture is widely used in agriculture to control fungal diseases in various crops. It is effective against diseases such as blight on potatoes and tomatoes, downy mildew on hops and vines, apple scab, blue mold on tobacco, and Sigatoka disease of bananas . The mixture is also used on crops such as gooseberries, black currants, celery, and cereals .
In scientific research, propineb-oxadixyl mixture is used to study the mechanisms of fungal resistance and the development of new fungicidal formulations . It is also used in studies on the environmental impact of fungicides and their residues in crops and soil .
Mechanism of Action
Propineb acts by inhibiting the activity of enzymes involved in the synthesis of essential cellular components in fungi, leading to the disruption of fungal cell membranes and eventual cell death . Oxadixyl acts by inhibiting the synthesis of nucleic acids in fungi, leading to the disruption of fungal growth and reproduction . The combination of these two fungicides provides a synergistic effect, enhancing their overall efficacy against fungal diseases.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to propineb include other dithiocarbamate fungicides such as mancozeb and zineb . Similar compounds to oxadixyl include other acylalanine fungicides such as metalaxyl and benalaxyl .
Uniqueness: The uniqueness of the propineb-oxadixyl mixture lies in its broad spectrum of activity and enhanced efficacy due to the combination of two different modes of action. This combination provides effective control of a wide range of fungal diseases and reduces the risk of resistance development in fungi .
Properties
CAS No. |
100308-03-0 |
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Molecular Formula |
C19H26N4O4S4Zn |
Molecular Weight |
568.1 g/mol |
IUPAC Name |
zinc;N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C14H18N2O4.C5H10N2S4.Zn/c1-10-5-4-6-11(2)13(10)16(12(17)9-19-3)15-7-8-20-14(15)18;1-3(7-5(10)11)2-6-4(8)9;/h4-6H,7-9H2,1-3H3;3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);/q;;+2/p-2 |
InChI Key |
DLNCAOSGMQLEKI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O.CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |
Origin of Product |
United States |
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